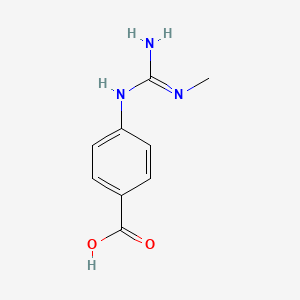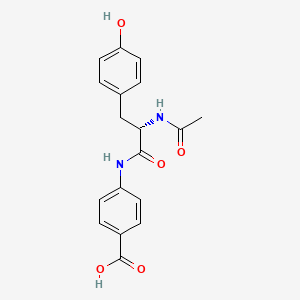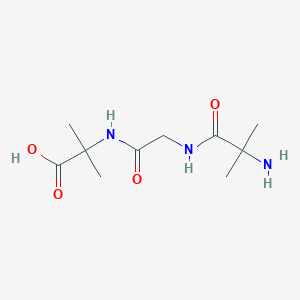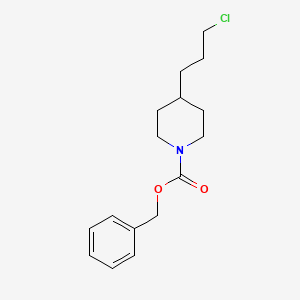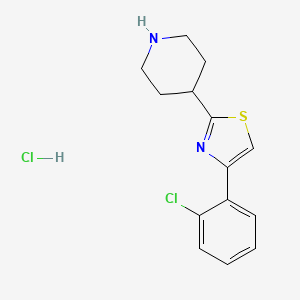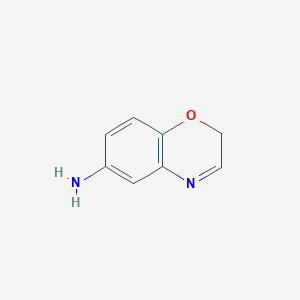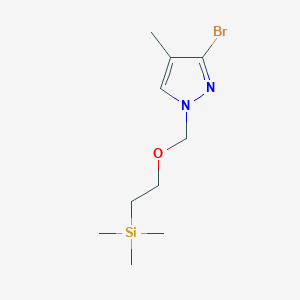
3-Bromo-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a trimethylsilyl-ethoxy-methyl group attached to the pyrazole ring. These substituents impart unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
The synthesis of 3-Bromo-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole typically involves multi-step synthetic routes. One common method starts with the bromination of 4-methyl-1H-pyrazole to introduce the bromine atom at the 3-position. This is followed by the protection of the pyrazole nitrogen using a trimethylsilyl-ethoxy-methyl group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and protection reagents like trimethylsilyl chloride (TMSCl) in the presence of a base .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-Bromo-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid or reduced to an alkane.
Deprotection: The trimethylsilyl-ethoxy-methyl group can be removed under acidic or basic conditions to yield the free pyrazole.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, lithium aluminum hydride (LiAlH4) for reduction, and hydrochloric acid (HCl) for deprotection. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The trimethylsilyl-ethoxy-methyl group can enhance the compound’s stability and solubility, facilitating its transport and distribution within biological systems .
Comparison with Similar Compounds
3-Bromo-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole can be compared with other pyrazole derivatives such as:
3-Bromo-4-methyl-1H-pyrazole: Lacks the trimethylsilyl-ethoxy-methyl group, making it less stable and less soluble.
4-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole: Lacks the methyl group, which may affect its biological activity and binding affinity.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H19BrN2OSi |
|---|---|
Molecular Weight |
291.26 g/mol |
IUPAC Name |
2-[(3-bromo-4-methylpyrazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C10H19BrN2OSi/c1-9-7-13(12-10(9)11)8-14-5-6-15(2,3)4/h7H,5-6,8H2,1-4H3 |
InChI Key |
UOPBPFSSRDICLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1Br)COCC[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


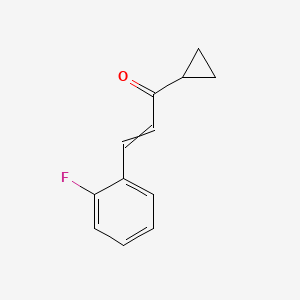

![4-[3-(Tert-butoxycarbonylamino)propylamino]-2-chloro-3-nitroquinoline](/img/structure/B13965771.png)
![N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]acetamide](/img/structure/B13965776.png)
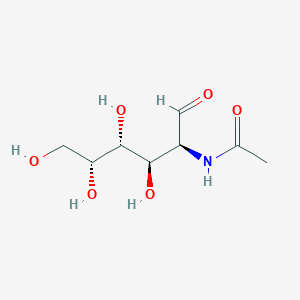
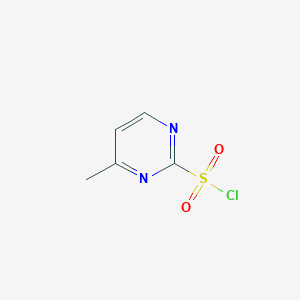
![1-(8-Ethyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13965783.png)
![1-[2-Chloro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13965815.png)
